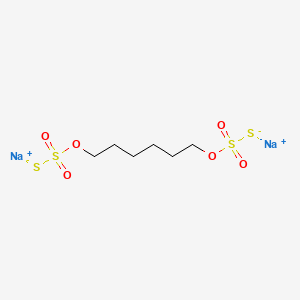![molecular formula C14H25IN3O3 B13800929 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL is a stable nitroxide radical compound with the molecular formula C14H26IN3O3 and a molecular weight of 411.286 g/mol . It is known for its unique properties as a spin label, making it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, including 2-iodoacetamide and 3-aminopropylcarbamoyl-PROXYL.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: It can be reduced to form hydroxylamines.
Substitution: The iodoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include oxoammonium cations, hydroxylamines, and substituted derivatives.
Applications De Recherche Scientifique
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL has a wide range of scientific research applications:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: In biological research, it is employed to label proteins and nucleic acids, allowing for the investigation of their structure and function.
Medicine: The compound is used in medical research to study oxidative stress and its effects on cells and tissues.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL involves its ability to act as a spin label. The nitroxide radical interacts with molecular targets, allowing for the detection of changes in the local environment through EPR spectroscopy. This interaction provides valuable information about molecular dynamics, conformational changes, and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
3-Carbamoyl-PROXYL: Lacks the iodoacetamido group, making it less reactive in substitution reactions.
3-Carboxy-PROXYL: Contains a carboxyl group instead of the carbamoyl group, affecting its solubility and reactivity.
3-Maleimido-PROXYL: Contains a maleimide group, which makes it suitable for conjugation with thiol groups in proteins.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propriétés
Formule moléculaire |
C14H25IN3O3 |
|---|---|
Poids moléculaire |
410.27 g/mol |
InChI |
InChI=1S/C14H25IN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
Clé InChI |
XUQAVKPTKCCCPP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


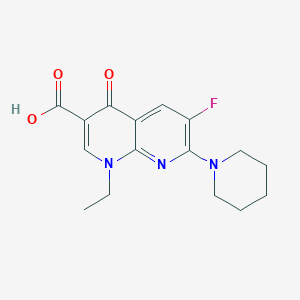
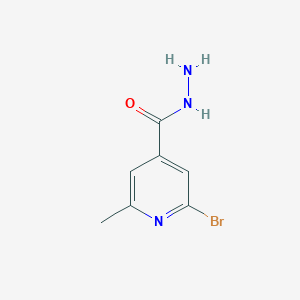
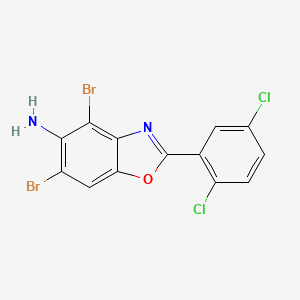
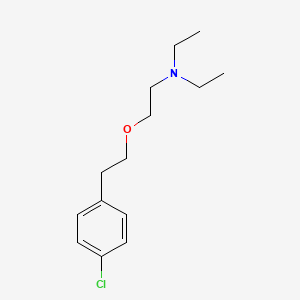
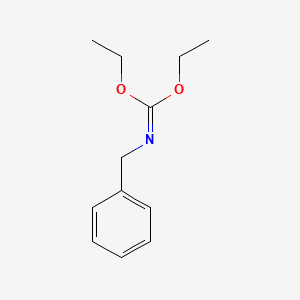
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)

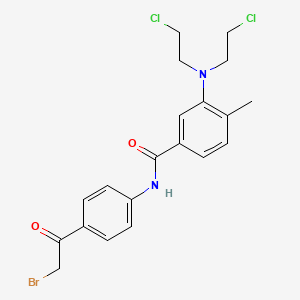

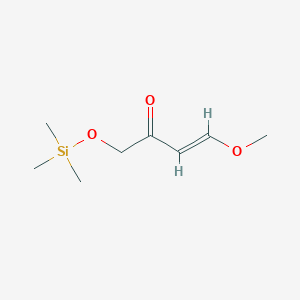
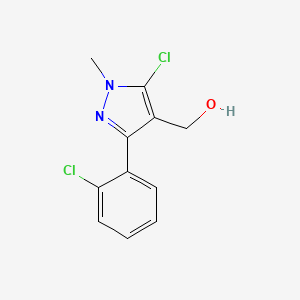
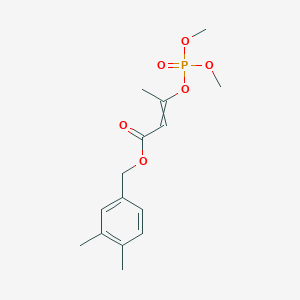
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
